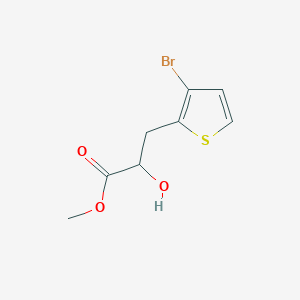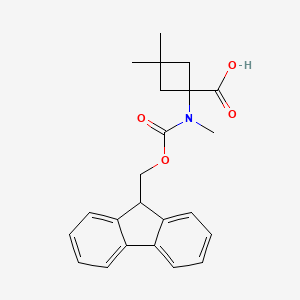
Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3,3-dimethylcyclobutane ring. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The 3,3-dimethylcyclobutane ring is synthesized through various organic reactions, often involving cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is widely used in SPPS due to its stability and ease of removal .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives with different protecting groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: The compound is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for biological studies.
Medicine:
Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, forming a stable carbamate linkage . The Fmoc group is then removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparaison Avec Des Composés Similaires
- Fmoc-phenylalanine
- Fmoc-tyrosine
- Fmoc-valine
Uniqueness: Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis.
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,20(25)26)24(3)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) |
Clé InChI |
PRKGTGPKJDMTOI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
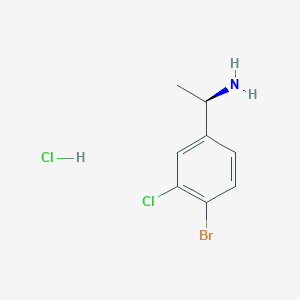
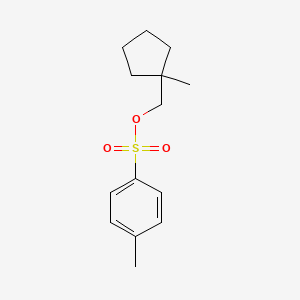
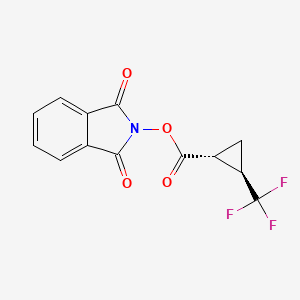
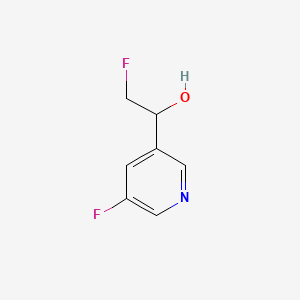
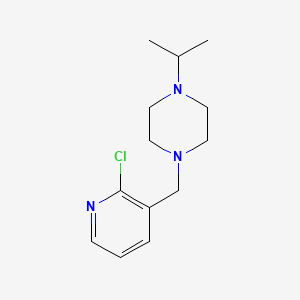


![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)
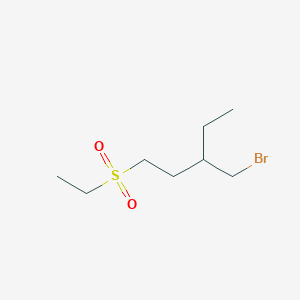
![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)


